

Spectroscopic data of "Ethyl 2-aminophenylacetate" (1H NMR, 13C NMR, IR)

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Compound of Interest

Compound Name: *Ethyl 2-aminophenylacetate*

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Spectroscopic Profile of Ethyl 2-Aminophenylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 2-aminophenylacetate**, a key chemical intermediate in various synthetic pathways. The document presents available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the general spectroscopic analysis workflow.

Spectroscopic Data

The following tables summarize the available ¹H NMR spectroscopic data for **Ethyl 2-aminophenylacetate**. At the time of this report, comprehensive, experimentally verified ¹³C NMR and IR spectral data from publicly accessible databases were not available. Therefore, predicted values based on the chemical structure and typical values for the functional groups present are provided for ¹³C NMR and IR spectroscopy to guide researchers.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 1: ^1H NMR Spectroscopic Data for **Ethyl 2-aminophenylacetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.05–7.15	m	2H	Aromatic protons
6.68–6.80	m	2H	Aromatic protons
4.13	q	2H	-O-CH ₂ -CH ₃
4.05	br s	2H	-NH ₂
3.55	s	2H	-CH ₂ -Ar
1.25	t	3H	-O-CH ₂ -CH ₃

Solvent: CDCl₃

^{13}C NMR (Carbon-13 NMR) Data (Predicted)

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule. The following are predicted chemical shifts.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Ethyl 2-aminophenylacetate**

Chemical Shift (δ) ppm	Assignment
~172	C=O (Ester carbonyl)
~145	C-NH ₂ (Aromatic)
~130	Aromatic CH
~128	Aromatic CH
~124	C-CH ₂ (Aromatic)
~118	Aromatic CH
~116	Aromatic CH
~61	-O-CH ₂ -CH ₃
~40	-CH ₂ -Ar
~14	-O-CH ₂ -CH ₃

IR (Infrared) Spectroscopy Data (Predicted)

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **Ethyl 2-aminophenylacetate**

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
3450-3250	N-H	Symmetric & Asymmetric Stretching
3050-3000	C-H (Aromatic)	Stretching
2980-2850	C-H (Aliphatic)	Stretching
~1735	C=O (Ester)	Stretching
~1620	N-H	Scissoring
1600-1450	C=C (Aromatic)	Stretching
~1200	C-O (Ester)	Stretching
~1160	C-N	Stretching

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Approximately 5-10 mg of **Ethyl 2-aminophenylacetate** is accurately weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
- The solution is transferred to a clean, dry 5 mm NMR tube.

2. ¹H NMR Acquisition:

- The spectrum is acquired on a 300 MHz or higher field NMR spectrometer.
- A standard pulse sequence for proton NMR is used.
- The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

- A sufficient number of scans (e.g., 16 or 32) are co-added to ensure an adequate signal-to-noise ratio.
- The data is Fourier transformed, phase-corrected, and baseline-corrected.
- Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).

3. ^{13}C NMR Acquisition:

- The spectrum is acquired on the same NMR spectrometer.
- A proton-decoupled pulse sequence is used to simplify the spectrum.
- The spectral width is set to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
- A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ^{13}C isotope.
- A relaxation delay is included to ensure accurate integration of signals, if quantitative analysis is needed.
- Data processing is similar to that for ^1H NMR, with chemical shifts referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- A drop of neat **Ethyl 2-aminophenylacetate** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

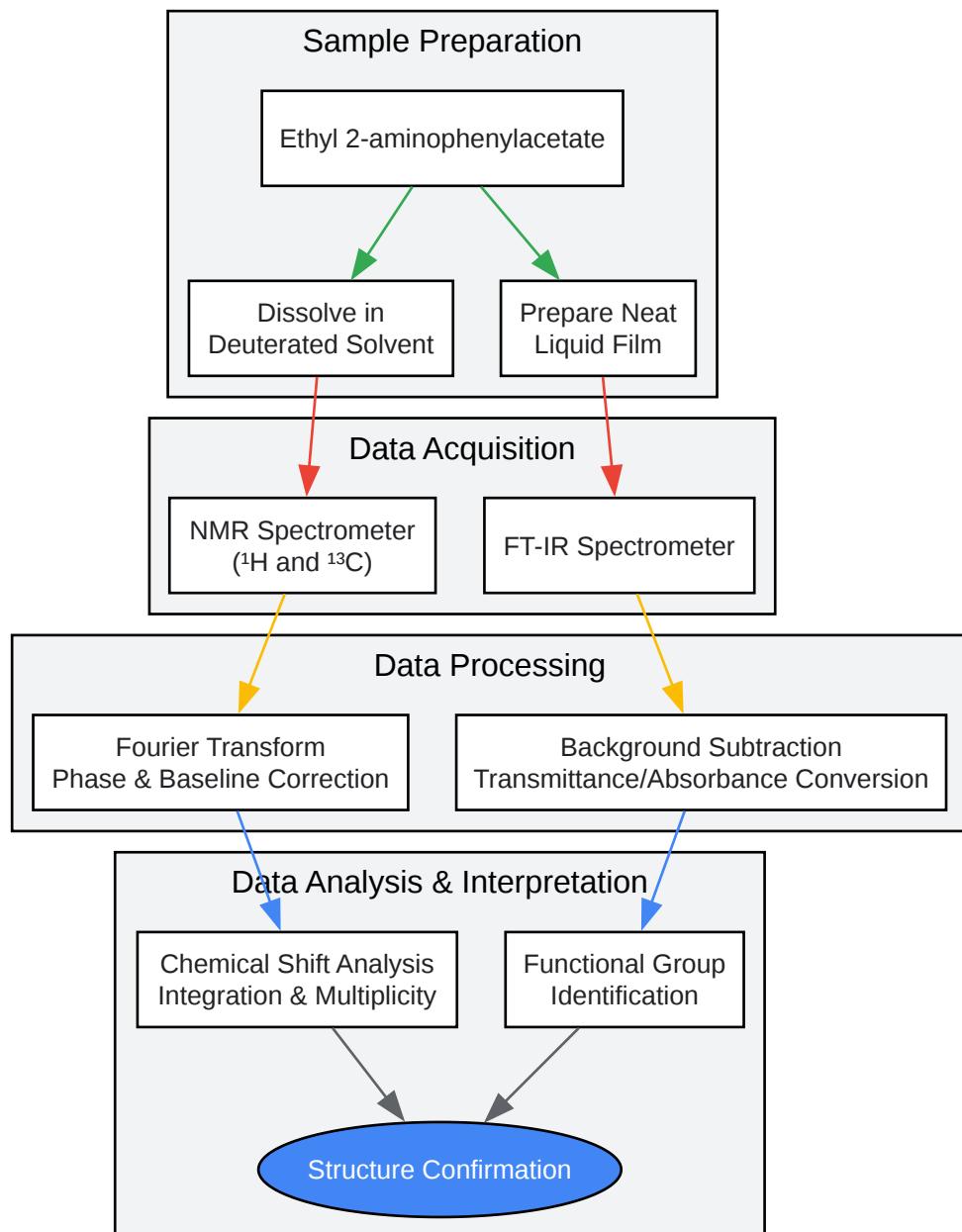
2. Data Acquisition (FT-IR):

- The analysis is performed using a Fourier-Transform Infrared (FT-IR) spectrometer.
- A background spectrum of the clean salt plates is recorded first.
- The sample is then placed in the spectrometer's sample compartment.

- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .
- Multiple scans are averaged to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 2-aminophenylacetate**.



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

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